[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate
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Overview
Description
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the hydrazone: This involves the reaction of 4-ethylaniline with 2-oxoacetic acid to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-methoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethylanilino groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
The uniqueness of [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate lies in its complex structure, which allows for diverse chemical reactions and potential applications across various scientific fields. Its combination of functional groups provides opportunities for unique interactions and modifications, setting it apart from simpler compounds.
Properties
CAS No. |
764687-90-3 |
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Molecular Formula |
C26H25N3O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-4-17-5-10-20(11-6-17)28-24(30)25(31)29-27-16-18-7-14-22(23(15-18)34-3)35-26(32)19-8-12-21(33-2)13-9-19/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
InChI Key |
MLFCLCBAMLNCRZ-JVWAILMASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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